molecular formula C10H9NS B1340455 Isothiochroman-1-carbonitrile CAS No. 13329-15-2

Isothiochroman-1-carbonitrile

Cat. No.: B1340455
CAS No.: 13329-15-2
M. Wt: 175.25 g/mol
InChI Key: FENGQBWPTISRMX-UHFFFAOYSA-N
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Description

Isothiochroman-1-carbonitrile is a chemical compound belonging to the isothiochroman family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiochroman-1-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiochroman-1-carbonitrile with suitable reagents to form the desired isothiochroman derivative. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Isothiochroman-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted isothiochroman derivatives.

Scientific Research Applications

Isothiochroman-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which isothiochroman-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Isochroman: A structurally similar compound with a different heteroatom.

    Tetrahydroisoquinoline: Another related compound with a similar core structure.

    Thiophene Derivatives: Compounds with a sulfur-containing ring structure.

Uniqueness: Isothiochroman-1-carbonitrile is unique due to its specific combination of a nitrile group and a sulfur-containing ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENGQBWPTISRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481635
Record name 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13329-15-2
Record name 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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